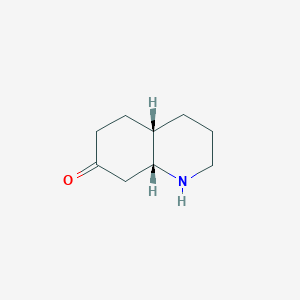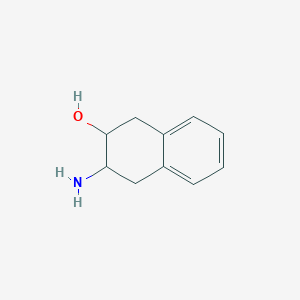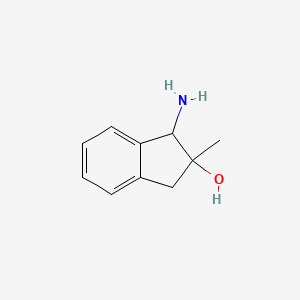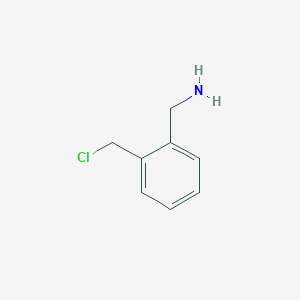
Cis-octahydroquinolin-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-octahydroquinolin-7(1H)-ona es un compuesto orgánico heterocíclico que pertenece a la clase de quinolinas. Se caracteriza por una estructura bicíclica que consta de un anillo de seis miembros fusionado a un anillo de cinco miembros que contiene nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Cis-octahydroquinolin-7(1H)-ona se puede sintetizar a través de varios métodos. Un enfoque común implica la hidrogenación de derivados de quinolina en condiciones específicas. Por ejemplo, la hidrogenación de quinolina en presencia de un catalizador de paladio y gas hidrógeno puede producir cis-octahydroquinolin-7(1H)-ona. La reacción generalmente requiere temperaturas y presiones elevadas para lograr altos rendimientos.
Métodos de producción industrial: En un entorno industrial, la producción de cis-octahydroquinolin-7(1H)-ona puede involucrar procesos de hidrogenación de flujo continuo. Estos procesos permiten la producción eficiente y escalable del compuesto. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas garantiza una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones: Cis-octahydroquinolin-7(1H)-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolin-7-ona. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir cis-octahydroquinolin-7(1H)-ona en sus derivados de amina correspondientes. El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde se introducen grupos funcionales como halógenos o grupos alquilo. Los reactivos como los haluros de alquilo y el hidruro de sodio se utilizan comúnmente.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.
Productos principales:
Oxidación: Derivados de quinolin-7-ona.
Reducción: Derivados de amina.
Sustitución: Derivados de quinolina alquilados o halogenados.
Aplicaciones Científicas De Investigación
Cis-octahydroquinolin-7(1H)-ona tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de cis-octahydroquinolin-7(1H)-ona depende de su aplicación específica. En química medicinal, puede interactuar con dianas moleculares como enzimas o receptores, modulando su actividad. La estructura bicíclica del compuesto le permite encajar en los sitios activos de moléculas biológicas, influyendo en las vías bioquímicas.
Comparación Con Compuestos Similares
Cis-octahydroquinolin-7(1H)-ona se puede comparar con otros compuestos similares, como:
Quinolina: A diferencia de la quinolina, cis-octahydroquinolin-7(1H)-ona está completamente hidrogenada, lo que da como resultado diferentes propiedades químicas y reactividad.
Octahydroquinolina: Este compuesto es similar pero carece del grupo funcional cetona presente en cis-octahydroquinolin-7(1H)-ona.
Quinolin-7-ona: Este compuesto es una forma oxidada de cis-octahydroquinolin-7(1H)-ona, con un comportamiento químico distinto.
La estructura y reactividad únicas de cis-octahydroquinolin-7(1H)-ona lo convierten en un compuesto valioso en diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(4aS,8aR)-2,3,4,4a,5,6,8,8a-octahydro-1H-quinolin-7-one |
InChI |
InChI=1S/C9H15NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7,9-10H,1-6H2/t7-,9+/m0/s1 |
Clave InChI |
LGGHILDVIWBNJZ-IONNQARKSA-N |
SMILES isomérico |
C1C[C@H]2CCC(=O)C[C@H]2NC1 |
SMILES canónico |
C1CC2CCC(=O)CC2NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)
![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)

![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11918967.png)



![1-[2-(Trimethylsilyl)ethyl]azetidine](/img/structure/B11918998.png)
![2-Methylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B11919002.png)


